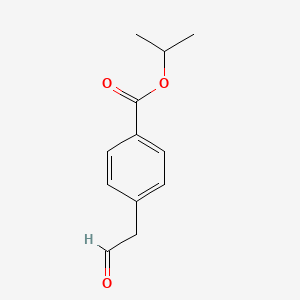
Isopropyl 4-(2-oxoethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(2-oxoethyl)benzoate is an organic compound with the molecular formula C12H14O3. It is characterized by its aromatic ester structure, which includes an isopropyl group, a benzoate group, and an oxoethyl substituent. This compound is used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(2-oxoethyl)benzoate typically involves esterification reactions. One common method is the reaction between 4-(2-oxoethyl)benzoic acid and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized lipases can be used to facilitate the esterification reaction under milder conditions, reducing energy consumption and improving sustainability .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2-oxoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxoethyl group can be oxidized to form carboxylic acids.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Reduction: 4-(2-hydroxyethyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Isopropyl 4-(2-oxoethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl 4-(2-oxoethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxoethyl group may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-oxoethyl)benzoate
- Methyl 4-(2-oxoethyl)benzoate
- Propyl 4-(2-oxoethyl)benzoate
Uniqueness
Isopropyl 4-(2-oxoethyl)benzoate is unique due to its specific isopropyl group, which imparts distinct physicochemical properties such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
propan-2-yl 4-(2-oxoethyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
URBFWBLLUWNWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















